molecular formula C6H12N2O2 B12872948 1-Hydroxy-2-methylpyrrolidine-2-carboxamide CAS No. 61857-00-9

1-Hydroxy-2-methylpyrrolidine-2-carboxamide

Cat. No.: B12872948
CAS No.: 61857-00-9
M. Wt: 144.17 g/mol
InChI Key: NQTZKDWRCGJRGW-UHFFFAOYSA-N
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Description

1-Hydroxy-2-methylpyrrolidine-2-carboxamide is an organic compound belonging to the class of pyrrolidinecarboxamides Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms The compound is characterized by the presence of a hydroxy group and a carboxamide group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-2-methylpyrrolidine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyrrolidine with hydroxylamine under controlled conditions to introduce the hydroxy group. The reaction is typically carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require a catalyst to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2-methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-methylpyrrolidine-2-carboxamide.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

    Oxidation: 2-Methylpyrrolidine-2-carboxamide.

    Reduction: 2-Methylpyrrolidine-2-amine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-Hydroxy-2-methylpyrrolidine-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxamide groups play a crucial role in forming hydrogen bonds and other interactions with the target molecules, leading to the desired biological or chemical effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-Hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide: This compound also belongs to the class of pyrrolidinecarboxamides and shares similar structural features.

    Pyrrolidine-2,5-diones: These compounds have a similar pyrrolidine ring structure but differ in the functional groups attached.

Uniqueness: 1-Hydroxy-2-methylpyrrolidine-2-carboxamide is unique due to the presence of both a hydroxy group and a carboxamide group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61857-00-9

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

1-hydroxy-2-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C6H12N2O2/c1-6(5(7)9)3-2-4-8(6)10/h10H,2-4H2,1H3,(H2,7,9)

InChI Key

NQTZKDWRCGJRGW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1O)C(=O)N

Origin of Product

United States

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